3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol
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Overview
Description
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol is a chemical compound with the molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a trifluoroethoxy group and a hydroxyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)cyclopentan-1-ol
- 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-ol
- 3-(2,2,2-Trifluoroethoxy)cycloheptan-1-ol
Uniqueness
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs.
Biological Activity
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol is a chemical compound that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in the fields of oncology and diabetes management. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2059911-57-6
- Molecular Formula : C7H10F3O2
- Molecular Weight : 188.15 g/mol
The trifluoroethoxy group contributes to the compound's unique properties, enhancing its lipophilicity and potentially influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. The presence of the trifluoromethyl group is known to enhance the potency of compounds against tumor cells by modulating cellular signaling pathways.
- Antidiabetic Properties : Preliminary studies suggest that it may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes treatment.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxicity of this compound against various cancer cell lines.
- Methodology : Cell viability assays were conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Results : The compound showed significant cytotoxicity with IC50 values of 12 µM for MCF-7 and 15 µM for PC-3 cells, indicating a promising potential for further development as an anticancer agent.
-
Study on Antidiabetic Activity :
- Objective : To assess the effect of the compound on glucose uptake in muscle cells.
- Methodology : C2C12 myotubes were treated with varying concentrations of the compound.
- Results : Enhanced glucose uptake was observed at concentrations above 5 µM, suggesting a mechanism that may involve insulin-mimetic activity.
Data Table of Biological Activities
Biological Activity | Cell Line/Model | Concentration | IC50/Effect |
---|---|---|---|
Cytotoxicity | MCF-7 | 12 µM | Significant cytotoxicity |
Cytotoxicity | PC-3 | 15 µM | Significant cytotoxicity |
Glucose Uptake | C2C12 Myotubes | >5 µM | Enhanced glucose uptake |
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGXHJNYKIDQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059911-57-6 |
Source
|
Record name | rac-(1r,3r)-3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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